N-[2-(1-hydroxyethyl)phenyl]benzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Organic Synthesis and Drug Discovery
Benzamide derivatives form a cornerstone of modern pharmacology and organic chemistry. This class of compounds is recognized for a wide array of biological activities, making them essential pharmacophores in drug design. researchgate.net Their versatility has led to the development of drugs with antimicrobial, analgesic, anticancer, and carbonic anhydrase inhibitory properties. researchgate.netnih.gov
In the field of drug discovery, benzamide structures are integral to a variety of therapeutic agents. For instance, some benzamide derivatives are being investigated as glucokinase activators for the treatment of diabetes. nih.gov Others have been explored for their potential in managing neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase. nih.gov The development of N-substituted benzamide derivatives has also shown promise in creating new antitumor agents. researchgate.net The adaptability of the benzamide scaffold allows for structural modifications that can fine-tune their biological activity and pharmacokinetic properties, making them a continued focus of research. nih.gov
Historical Perspective on the Evolution of Benzamide Research
Research into benzamides has a rich history, evolving from simple organic compounds to key components in a multitude of pharmaceuticals. Initially, benzamides were studied for their basic chemical properties and reactivity. However, their therapeutic potential became increasingly evident throughout the 20th century.
A notable application of benzamides has been in the field of psychiatry, with compounds like Sulpiride and Amisulpiride being used extensively. valpo.edu The journey of benzamide research has not been without its challenges; for example, Remoxipride, another benzamide derivative, was withdrawn from the market due to significant side effects. valpo.edu These experiences have guided the direction of modern benzamide research, which now emphasizes the development of molecules with high selectivity for their biological targets to minimize adverse effects. valpo.edu Today, the synthesis of novel benzamide derivatives continues to be a vibrant area of research, with applications extending to materials science and the development of agents for various medical conditions. researchgate.net
Structural Classification of N-[2-(1-hydroxyethyl)phenyl]benzamide within Amide Chemistry
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.combyjus.com They are classified based on the number of non-hydrogen substituents attached to the nitrogen atom. chemistrytalk.org
Primary amides have two hydrogen atoms on the nitrogen (RCONH₂). studymind.co.uk
Secondary amides have one alkyl or aryl group on the nitrogen (RCONHR'). studymind.co.uk
Tertiary amides have two alkyl or aryl groups on the nitrogen (RCONR'R''). studymind.co.uk
Based on this classification, This compound is a secondary amide . This is because the nitrogen atom is bonded to one hydrogen atom and two carbon-containing groups: the benzoyl group and the 2-(1-hydroxyethyl)phenyl group. studymind.co.uk The presence of the amide linkage, along with the hydroxyl (-OH) group and two phenyl rings, contributes to its specific chemical properties and potential for biological interactions.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 33768-44-4 |
| Monoisotopic Mass | 241.11028 Da |
| Predicted XlogP | 2.8 |
Data sourced from PubChem. uni.lu
Overview of Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound itself is somewhat limited, with much of the focus being on the broader class of benzamide derivatives. Publicly available information primarily details its chemical structure and basic properties. uni.luchemscene.combldpharm.com
While there is extensive research on the synthesis and biological activities of various substituted benzamides, specific studies detailing the synthesis, characterization, and pharmacological evaluation of this compound are not widely published. This represents a significant gap in the scientific literature.
The potential applications of this specific compound could be inferred from the known activities of structurally similar benzamides. The presence of hydroxyl and amide groups suggests potential for hydrogen bonding, which could facilitate interactions with biological targets. ontosight.ai Future research could explore its potential as an intermediate in the synthesis of more complex molecules or investigate its own biological activities, such as enzyme inhibition or receptor binding. Given the diverse pharmacological profiles of benzamide derivatives, a thorough investigation into the biological effects of this compound is a logical next step to unlock its potential in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1-hydroxyethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-11,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTYBRCSBLSQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 1 Hydroxyethyl Phenyl Benzamide and Its Analogues
Classical Amidation Reactions in the Formation of Benzamide (B126) Scaffolds
The formation of the amide bond is a cornerstone of organic synthesis, and traditional methods remain highly effective for constructing benzamide scaffolds. These approaches are characterized by their reliability and broad applicability.
Condensation Reactions Utilizing Benzoyl Chlorides and Related Precursors
One of the most direct methods for synthesizing N-[2-(1-hydroxyethyl)phenyl]benzamide is the reaction of 1-(2-aminophenyl)ethanol (B77556) with benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic acyl substitution where the amino group attacks the highly electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in a two-phase system (e.g., dichloromethane (B109758) and water) or in a single solvent with the addition of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov The reaction is generally fast and exothermic.
The general mechanism involves the amine's lone pair of electrons attacking the carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen by the base, yielding the final amide product.
Coupling Reactions Employing Carboxylic Acids and Amines
Directly reacting a carboxylic acid with an amine to form an amide is challenging due to the acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, coupling agents are employed to activate the carboxylic acid. For the synthesis of this compound from benzoic acid and 1-(2-aminophenyl)ethanol, a variety of coupling reagents can be utilized.
These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. Additives such as N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included to suppress side reactions and improve yields. scielo.br Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective activators.
The following interactive table summarizes common coupling agents and their characteristics.
| Coupling Agent | Full Name | Byproduct | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, effective; byproduct is a solid, can be hard to remove. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Byproduct is easily removed by aqueous workup. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, fast reaction times, low racemization for chiral substrates. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) related byproducts | Effective for sterically hindered couplings. |
Advanced Synthetic Strategies for Complex Benzamide Architectures
Beyond classical methods, advanced strategies allow for the construction of more complex benzamides, offering alternative pathways for derivatization and scaffold elaboration.
Reductive Alkylation Approaches in Phenyl-Substituted Benzamides
Reductive alkylation, more commonly known as reductive amination, is a powerful method for forming C-N bonds. researchgate.net While it traditionally synthesizes amines, it can be integrated into benzamide synthesis. For instance, a benzamide precursor containing a carbonyl group could be reacted with an amine, or an amino-benzamide could be reacted with an aldehyde or ketone. The resulting imine or enamine intermediate is then reduced in situ with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to form the alkylated product.
A more direct and advanced approach is reductive aminocarbonylation. For example, nickel-catalyzed three-component reactions of aryl halides, a carbon monoxide source (like Co₂(CO)₈), and nitroarenes under reductive conditions can produce aryl amides. arkat-usa.orgarkat-usa.org This method allows for the construction of the N-aryl benzamide scaffold from fundamentally different starting materials, where the nitro group is reduced and subsequently participates in amide bond formation. arkat-usa.org
C-Amidoalkylation Pathways for Benzamide Derivatization
C-amidoalkylation involves the formation of a C-C bond where one of the carbons is attached to an amide nitrogen. This reaction typically proceeds through a reactive N-acyliminium ion intermediate. These electrophilic species can be generated from stable precursors, such as α-hydroxy or α-alkoxy amides, by treatment with a Brønsted or Lewis acid. electronicsandbooks.com
In the context of benzamide derivatization, an intramolecular C-amidoalkylation can be a powerful tool for building complex, fused heterocyclic systems. For example, a benzamide derivative with a tethered, electron-rich aromatic ring can undergo acid-catalyzed cyclization. researchgate.net The N-acyliminium ion forms and is then attacked by the tethered aryl group, creating a new ring and a more complex benzamide architecture. arkat-usa.orgrsc.orgresearchgate.net This strategy is particularly valuable in the synthesis of alkaloids and other complex natural products containing amide functionalities. electronicsandbooks.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) in Benzamide Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C bonds, enabling the synthesis of highly complex benzamide analogues.
The Suzuki-Miyaura coupling reaction joins an organoboron species (like a boronic acid or ester) with an organohalide. researchgate.netnih.gov To synthesize a complex benzamide analogue, a halogenated benzamide (e.g., N-[2-(1-hydroxyethyl)-4-bromophenyl]benzamide) could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the phenyl ring. rsc.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The Heck reaction couples an unsaturated halide with an alkene. electronicsandbooks.com This can be used to append alkenyl groups to a benzamide scaffold. For example, an iodo- or bromo-substituted benzamide could react with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base to form a new C-C bond at the aromatic ring. researchgate.net This provides a direct route to stilbene (B7821643) and cinnamate (B1238496) analogues of benzamides.
Below is a table summarizing typical conditions for these reactions in the context of modifying a hypothetical halogenated benzamide precursor.
| Reaction | Coupling Partners | Catalyst System (Typical) | Base (Typical) |
| Suzuki | Aryl/Vinyl Boronic Acid + Aryl Halide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Heck | Alkene + Aryl Halide | Pd(OAc)₂ with a phosphine (B1218219) ligand | Et₃N, K₂CO₃ |
Organometallic Reagent Applications in Benzamide Synthesis
The synthesis of benzamides and their derivatives can be significantly influenced by the application of organometallic reagents. These reagents, featuring a carbon-metal bond, are powerful nucleophiles used to form new carbon-carbon bonds. While direct synthesis of this compound using organometallics to form the amide bond itself is less common than traditional amidation, they are instrumental in creating precursors or modifying benzamide structures.
For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) are widely used. A potential route to a precursor for this compound could involve the reaction of an organometallic reagent with a carbonyl group. For example, reacting 2-aminobenzaldehyde (B1207257) with a methylmagnesium halide would form the 1-(2-aminophenyl)ethanol intermediate. This intermediate could then be benzoylated to yield the final product.
Alternatively, directed ortho-metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs deprotonation to the adjacent ortho position using a strong base, typically an organolithium reagent. A benzamide group itself can act as a directed metalation group (DMG). This allows for the introduction of various electrophiles at the position ortho to the benzamide. While not directly applicable to the synthesis of the title compound's core structure, this method is invaluable for creating a diverse library of substituted benzamide analogues.
Less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), offer more controlled reactivity. These reagents can react with acid chlorides to produce ketones, a reaction that stops at the ketone stage without proceeding to the tertiary alcohol, which can occur with more reactive Grignard reagents. youtube.com This method could be used to synthesize a ketone precursor which is then reduced to the secondary alcohol found in this compound.
Table 1: Comparison of Organometallic Reagents in Synthesis
| Reagent Type | General Formula | Typical Application in Benzamide Synthesis | Reactivity Profile |
|---|---|---|---|
| Organolithium | R-Li | Directed ortho-metalation, Nucleophilic addition | Very high |
| Grignard Reagent | R-MgX | Nucleophilic addition to carbonyl precursors | High |
Chemo- and Regioselectivity in the Synthesis of this compound
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of multifunctional molecules like this compound. The molecule possesses three key functional groups: a secondary alcohol, a secondary amide, and the phenyl rings, each offering a potential site for reaction.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of the target compound, a key step is the acylation of 2-(1-hydroxyethyl)aniline with benzoyl chloride (or benzoic acid with a coupling agent). The aniline (B41778) derivative has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is significantly more nucleophilic than the hydroxyl group, leading to a highly chemoselective reaction to form the desired N-benzamide rather than the O-benzoyl ester. Protecting groups are generally not required for this step due to this inherent difference in reactivity.
Regioselectivity involves the preferential reaction at one of several possible positions on a molecule. For instance, in electrophilic aromatic substitution reactions on the this compound molecule, the substitution pattern on both the benzoyl ring and the phenylamino (B1219803) ring is directed by the existing substituents. The benzamide group (-NHCOR) is an ortho-, para-directing group, while the hydroxyethyl (B10761427) group is also weakly activating and ortho-, para-directing. Controlling the site of further substitution would require careful selection of reagents and reaction conditions.
Modern synthetic methods often employ catalysts to enhance selectivity. For example, transition-metal-catalyzed cross-coupling reactions can be used to build the carbon skeleton with high regioselectivity, although this is more relevant for constructing complex analogues than the parent compound itself.
Green Chemistry Approaches and Sustainable Synthetic Routes for Benzamide Production
The principles of green chemistry are increasingly being integrated into the synthesis of amides to reduce environmental impact. These approaches focus on using less hazardous materials, improving atom economy, and utilizing renewable resources and energy-efficient processes.
One significant green approach is the development of catalytic methods that avoid the use of stoichiometric activating agents (like carbodiimides) which generate significant waste. Oxidative amidation, where aldehydes react with amines in the presence of an oxidant and a catalyst, is one such method. researchgate.netresearchgate.net Another route involves the direct amidation of carboxylic acids and amines, often requiring high temperatures to drive off water. The use of novel catalysts can facilitate this reaction under milder conditions.
The choice of solvent is another key aspect of green chemistry. Traditional syntheses often use volatile organic compounds (VOCs). Research has focused on replacing these with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. rsc.org For example, a highly efficient synthesis of certain N-alkyl benzamide derivatives has been reported using a three-component reaction in an aqueous medium. nih.gov Similarly, the use of water-soluble catalysts, such as a specific porphyrazinato copper(II) complex, has been shown to efficiently catalyze the conversion of nitriles to N-substituted amides in water. researchgate.net
Table 2: Green Chemistry Strategies for Benzamide Synthesis
| Strategy | Traditional Method | Green Alternative | Key Advantage |
|---|---|---|---|
| Solvent | Dichloromethane, DMF | Water, Ionic Liquids, 2-MeTHF | Reduced toxicity and pollution rsc.orgnih.gov |
| Catalysis | Stoichiometric coupling agents | Heterogeneous catalysts, Biocatalysts | Catalyst recyclability, waste reduction researchgate.net |
| Starting Materials | Carboxylic acid derivatives | Direct use of carboxylic acids, nitriles | Improved atom economy researchgate.net |
| Energy | High-temperature reflux | Microwave irradiation, room temperature reactions | Reduced energy consumption |
Enzymatic and Biocatalytic Syntheses of Benzamide Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative for amide bond formation. Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. manchester.ac.uk
Hydrolase enzymes, such as lipases, proteases, and acylases, are commonly employed for amide synthesis. manchester.ac.uk While their natural function is to cleave amide or ester bonds, the reaction can be reversed under non-aqueous conditions or by using activated esters as acyl donors. For example, Candida antarctica lipase (B570770) B (CALB) is a robust and widely used enzyme for this purpose. It could potentially catalyze the reaction between an activated benzoic acid derivative (e.g., a vinyl benzoate) and 2-(1-hydroxyethyl)aniline to form the target compound.
More recently, ATP-dependent ligase enzymes have been explored for their efficiency in forming amide bonds. manchester.ac.uk These enzymes overcome the unfavorable thermodynamics of direct amidation by coupling the reaction to the hydrolysis of ATP. While their application in bulk chemical synthesis is still developing, they offer high efficiency and selectivity.
Enzymes can also be used to create chiral precursors with high enantiomeric purity. For the synthesis of this compound, an oxidoreductase or alcohol dehydrogenase could be used for the asymmetric reduction of a ketone precursor, 2-acetylaniline, to produce enantiomerically pure (R)- or (S)-1-(2-aminophenyl)ethanol. researchgate.net This chiral intermediate could then be acylated to yield the enantiopure final product.
Solid-Phase Synthesis Techniques for Benzamide Libraries
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large collections, or "libraries," of related compounds for applications such as drug discovery. acs.org In SPOS, a starting material is attached to an insoluble polymer support (resin), and a series of reactions is carried out. Excess reagents and by-products are easily removed by filtration and washing, simplifying the purification process. nih.govnih.gov
Benzamide libraries can be readily constructed using this methodology. For instance, an amino-functionalized resin could be acylated with a variety of substituted benzoic acids. Alternatively, a carboxylic acid-functionalized resin could be coupled with a diverse set of amines.
A strategy for creating a library based on the this compound scaffold could involve attaching a suitable precursor to a solid support. For example, a resin-bound 2-aminobenzoic acid could be reacted with a series of amines to form a library of benzamides. The development of a general procedure for the solid-phase directed ortho-metalation of benzamides has been reported, further expanding the utility of this chemistry to create diverse libraries of phthalides from resin-bound benzamides. thieme-connect.com This demonstrates the potential for complex molecular architectures to be built using solid-phase techniques.
The final products are cleaved from the resin in the last step. The choice of linker—the chemical bond connecting the molecule to the resin—is crucial, as it must be stable throughout the reaction sequence but easily cleaved at the end without degrading the product.
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 2-aminobenzaldehyde |
| Methylmagnesium halide |
| 1-(2-aminophenyl)ethanol |
| Lithium dialkylcuprate |
| 2-(1-hydroxyethyl)aniline |
| Benzoyl chloride |
| Benzoic acid |
| Vinyl benzoate |
| 2-acetylaniline |
| (R)-1-(2-aminophenyl)ethanol |
| (S)-1-(2-aminophenyl)ethanol |
| 2-aminobenzoic acid |
Spectroscopic and Crystallographic Characterization of N 2 1 Hydroxyethyl Phenyl Benzamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of N-[2-(1-hydroxyethyl)phenyl]benzamide by mapping the chemical environments of its constituent protons and carbon atoms. Through a combination of one-dimensional and two-dimensional NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be assembled.
The ¹H NMR spectrum of this compound is characterized by a series of distinct signals corresponding to the various protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, providing valuable information about their location and neighboring functional groups.
The aromatic region of the spectrum is expected to display a complex pattern of multiplets arising from the protons on the two phenyl rings. The protons of the benzoyl group and the ortho-substituted phenyl ring will exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and temperature.
The protons of the 1-hydroxyethyl substituent give rise to key signals that confirm its presence and connectivity. The methine proton (CH) adjacent to the hydroxyl group is expected to appear as a quartet, coupled to the three protons of the methyl group. The methyl protons (CH₃) will, in turn, manifest as a doublet, coupled to the methine proton. The hydroxyl proton (O-H) signal is often a broad singlet, and its position can vary depending on the experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.5 | Multiplet | - |
| Amide-H (N-H) | 8.5 - 9.5 | Broad Singlet | - |
| Methine-H (CH) | 4.8 - 5.2 | Quartet | ~6.5 |
| Methyl-H (CH₃) | 1.4 - 1.6 | Doublet | ~6.5 |
| Hydroxyl-H (O-H) | 3.0 - 4.0 | Broad Singlet | - |
Note: The predicted values are based on the analysis of structurally similar compounds and standard NMR prediction tools. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicative of its hybridization and chemical environment.
The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing in the downfield region of the spectrum (165-175 ppm). The aromatic carbons will give rise to a series of signals in the range of 110-140 ppm, with the carbon atoms attached to the nitrogen and the 1-hydroxyethyl group showing distinct shifts due to substitution effects.
The carbons of the 1-hydroxyethyl side chain are also readily identifiable. The methine carbon (CH-OH) is expected to resonate in the range of 65-75 ppm, while the methyl carbon (CH₃) will appear in the more upfield region of the spectrum, typically between 20-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168.0 |
| Aromatic C-N | 138.5 |
| Aromatic C-CH | 135.0 |
| Aromatic C (unsubstituted) | 120.0 - 132.0 |
| Methine (CH-OH) | 70.0 |
| Methyl (CH₃) | 25.0 |
Note: These are predicted chemical shifts based on analogous structures. Experimental verification is necessary for precise assignments.
To unambiguously assign all proton and carbon signals and to further probe the molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, confirming the connectivity within the 1-hydroxyethyl group (correlation between the CH and CH₃ protons) and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for definitively assigning the signals of the CH/CH₃ and aromatic C-H units.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the amide proton to the carbonyl carbon and aromatic carbons, as well as the methine and methyl protons to the aromatic ring carbons, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to determine the preferred conformation of the molecule, for instance, by observing through-space interactions between the protons of the 1-hydroxyethyl group and the protons of the adjacent aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its amide, hydroxyl, and aromatic functionalities.
N-H and O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the overlapping N-H stretching vibration of the amide group and the O-H stretching of the hydroxyl group. The broadness is a result of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹.
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration of the secondary amide group.
N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, typically gives rise to a strong band in the region of 1510-1550 cm⁻¹.
C-O Stretching: The stretching vibration of the C-O single bond in the hydroxyl group is expected to produce a moderate to strong band in the 1050-1150 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings will result in several bands of variable intensity in the 1450-1600 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings will give rise to strong bands in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H / N-H | Stretching | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H | Stretching | 3000 - 2850 | Weak to Medium |
| C=O (Amide I) | Stretching | 1680 - 1650 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| N-H (Amide II) | Bending | 1550 - 1510 | Strong |
| C-O | Stretching | 1150 - 1050 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and O-H give strong signals in the IR spectrum, non-polar and symmetric bonds often produce strong signals in the Raman spectrum.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl rings are typically strong and sharp in the Raman spectrum, appearing in the region around 1000 cm⁻¹. The C=C stretching vibrations in the 1580-1620 cm⁻¹ range are also prominent.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed in the 2800-3100 cm⁻¹ region, often with higher intensity for the aromatic protons compared to the IR spectrum.
Carbonyl Group: The C=O stretching vibration, while very strong in the IR, will be present but likely weaker in the Raman spectrum.
C-N and C-C Skeletal Vibrations: The skeletal vibrations of the molecule will give rise to a series of bands in the fingerprint region, providing a unique pattern for the compound.
The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure and the identification of key functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (molar mass: 241.29 g/mol ), electron ionization (EI) or electrospray ionization (ESI) can be employed. chemscene.com The resulting mass spectrum would confirm the molecular ion peak ([M]+ or [M+H]+) and reveal a series of fragment ions that are characteristic of its structure.
The fragmentation of N-aryl benzamides typically follows predictable pathways. Common fragmentation patterns for this compound would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the hydroxyl group, leading to the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.
Dehydration: Elimination of a water molecule (H₂O) from the 1-hydroxyethyl group.
Amide Bond Cleavage: Scission of the amide C-N bond, which can occur in two ways, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) or a [2-(1-hydroxyethyl)phenyl]aminium radical cation. The benzoyl cation is a common fragment in benzamide (B126) derivatives and can further lose carbon monoxide (CO) to yield a phenyl cation (C₆H₅⁺, m/z 77).
Cleavage of the N-Aryl Bond: Fission of the bond between the amide nitrogen and the substituted phenyl ring.
These fragmentation pathways provide a structural fingerprint of the molecule, allowing for its unambiguous identification.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 241 | [M]⁺ (Molecular Ion) | - |
| 226 | [M - CH₃]⁺ | Methyl radical (•CH₃) |
| 223 | [M - H₂O]⁺ | Water (H₂O) |
| 121 | [C₈H₁₁NO]⁺ | Benzoyl radical (C₇H₅O•) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | [2-(1-hydroxyethyl)phenyl]amino radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions within the aromatic rings and the amide chromophore.
The benzamide moiety contains both phenyl rings and a carbonyl group, which are significant chromophores.
π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals in the aromatic systems. For benzamide itself, a π → π* transition is observed around 221 nm. researchgate.net The extended conjugation in this compound is expected to cause a bathochromic (red) shift in these absorption bands compared to simple benzene or benzamide.
n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atom of the amide group) to an antibonding π* orbital. These are often observed as a shoulder on the more intense π → π* bands.
The solvent used for analysis can influence the position of these absorption maxima (λ_max). Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (λ_max) | Chromophore |
|---|---|---|
| π → π* | 200-280 nm | Phenyl rings, Benzoyl group |
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related N-substituted benzamides allows for a detailed prediction of its structural features. nih.govmdpi.comsinop.edu.tr
Determination of Molecular Conformation and Stereochemistry
XRD analysis would reveal key conformational details, such as bond lengths, bond angles, and torsion angles. The molecule possesses a chiral center at the carbon atom of the 1-hydroxyethyl group, meaning it can exist as (R) and (S) enantiomers. Crystallization of a single enantiomer would allow for the determination of its absolute configuration.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of benzamide derivatives is typically dominated by a network of intermolecular hydrogen bonds. sinop.edu.tr For this compound, the following interactions are expected to be crucial in defining the supramolecular architecture:
N-H···O=C Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. These interactions often lead to the formation of infinite chains or dimeric motifs, which are common in the crystal structures of secondary amides.
O-H···O=C Hydrogen Bonds: The hydroxyl group provides an additional site for hydrogen bonding, potentially linking molecules into more complex two- or three-dimensional networks.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
These interactions collectively determine the crystal system, space group, and unit cell parameters of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Due to the presence of a stereocenter, this compound is a chiral molecule. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for characterizing its enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.
An enantiomerically pure sample of either (R)- or (S)-N-[2-(1-hydroxyethyl)phenyl]benzamide would produce a CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The CD spectrum of one enantiomer will be a mirror image of the other. This technique is highly sensitive to the stereochemical environment of the chromophores. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of the enantiomer can be determined. A racemic mixture, containing equal amounts of both enantiomers, would be CD-inactive.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) provides information about the thermal stability of a compound by measuring its mass change as a function of temperature. A TGA thermogram for this compound would indicate the temperature at which it begins to decompose.
For comparison, solid benzamide is thermally stable, melting around 127 °C and subsequently evaporating at higher temperatures (around 258 °C) without significant decomposition under an inert atmosphere. researchgate.net this compound is expected to exhibit a distinct thermal profile. The analysis would likely show a stable region up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The onset temperature of decomposition is a key indicator of its thermal stability. The presence of the hydroxyethyl (B10761427) substituent might offer a pathway for initial degradation (e.g., dehydration) at a lower temperature compared to unsubstituted benzamide. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzamide |
| N-substituted benzamides |
Computational and Theoretical Investigations of N 2 1 Hydroxyethyl Phenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict geometric structures, electronic distributions, and a variety of molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to map its electronic landscape.
For a closely related compound, N-[2-(hydroxymethyl)phenyl]benzamide, DFT calculations at the B3LYP/6-31+G* level of theory have been employed to optimize the molecular geometry in the gas phase. researchgate.netfigshare.com These studies revealed that conformers present in the crystalline state also correspond to local energy minima in the gas phase. researchgate.netfigshare.com The calculations show that the arrangement of molecules is characterized by an intramolecular N−H···O(H) hydrogen bond, which forms a stable ring structure, and intermolecular O−H···O=C hydrogen bonds that lead to chain formations in the solid state. researchgate.netfigshare.com It is anticipated that N-[2-(1-hydroxyethyl)phenyl]benzamide would adopt a similar conformation, stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the hydroxyethyl (B10761427) group. The electronic structure would be characterized by delocalized π-electrons across the two phenyl rings and the amide linkage.
Table 1: Predicted DFT Geometrical Parameters for a Benzamide (B126) Core (Note: This table presents typical bond lengths and angles for the benzamide scaffold based on general DFT studies, as specific data for this compound is not available.)
| Parameter | Predicted Value (B3LYP/6-311G(d)) |
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.36 Å |
| N-H Bond Length | ~1.01 Å |
| C-N-C Bond Angle | ~128° |
| O=C-N Bond Angle | ~123° |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
In studies of various benzamide derivatives, the HOMO is typically localized over the electron-rich phenyl ring and the amide group, indicating these are the likely sites for electrophilic attack. sci-hub.se The LUMO is often distributed over the benzoyl group, particularly the carbonyl carbon and the associated phenyl ring, suggesting this region is susceptible to nucleophilic attack. sci-hub.se For this compound, the HOMO would likely be centered on the aniline (B41778) ring containing the hydroxyethyl group, while the LUMO would be concentrated on the benzamide portion. A smaller HOMO-LUMO gap, generally, implies higher reactivity. sci-hub.se
Table 2: Representative FMO Energies for Benzamide Derivatives (Note: Data is generalized from studies on various benzamide derivatives.)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzamide (Reference) | -6.72 | -1.07 | 5.65 |
| Substituted Benzamide L1 | -6.44 | -1.06 | 5.37 |
| Substituted Benzamide L2 | -6.22 | -0.77 | 5.44 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy.
For the related N-[2-(hydroxymethyl)phenyl]benzamide, NBO analysis has been used to understand the effects of hydrogen bonding. researchgate.net The analysis shows a decrease in the electron density at the bond critical point of the N-H bond when the molecule participates in hydrogen bonding. researchgate.net Key intramolecular interactions in benzamides include hyperconjugation between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n(O) -> π(C-N) and n(N) -> π(C=O)). These interactions contribute significantly to the stability of the planar amide group and result in a high rotational barrier around the C-N amide bond. malayajournal.org The delocalization of π-electrons from the phenyl rings into the amide system further stabilizes the molecule. malayajournal.org
Computational methods can predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. NLO properties arise from the interaction of a molecule with a strong electromagnetic field, leading to phenomena like frequency doubling. Molecules with significant charge separation, often described by the first hyperpolarizability (β), tend to have strong NLO responses.
DFT calculations on benzamide derivatives have shown that the introduction of electron-donating and electron-accepting groups can enhance NLO properties. sci-hub.se For this compound, the presence of the hydroxyl group (electron-donating) and the carbonyl group (electron-withdrawing) connected through a conjugated system suggests it may possess NLO activity. Theoretical calculations of properties like the dipole moment (μ) and the first hyperpolarizability (β) would be necessary to quantify this potential. A more extended conjugated system generally leads to a larger hyperpolarizability value. sci-hub.se
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment, such as in a solvent or in complex with other molecules. MD simulations solve Newton's equations of motion for a system of atoms, revealing its dynamic behavior, conformational flexibility, and intermolecular interactions.
For benzamide derivatives, MD simulations have been used to understand the stability of protein-ligand complexes. tandfonline.comdntb.gov.ua A simulation of this compound, for instance in an aqueous solution, would reveal the flexibility of the hydroxyethyl side chain, the rotational dynamics around the various single bonds, and the stability of the intramolecular hydrogen bond in the presence of competing interactions with water molecules. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability and flexibility of different parts of the molecule. tandfonline.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.orgmdpi.com It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. scialert.netresearchgate.net
While no specific molecular docking studies have been published for this compound, the general procedure can be described. The 3D structure of the compound, optimized using methods like DFT, would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy. mdpi.com
Docking studies on other benzamide derivatives have shown that the benzamide core can form crucial hydrogen bonds with protein active site residues via the amide N-H and carbonyl oxygen. scialert.netnih.gov The phenyl rings often engage in hydrophobic or π-π stacking interactions. For this compound, the hydroxyethyl group could provide an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity and specificity to a target protein. The results are typically visualized to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org
QSAR (Quantitative Structure-Activity Relationship) Modeling Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools that correlate the structural or property-based features of a compound with its biological activity. For this compound, while specific QSAR studies are not extensively documented in public literature, the theoretical frameworks applied to structurally similar benzamide and benzimidazole (B57391) derivatives offer a clear blueprint for how such models would be constructed. nih.govnih.govresearchgate.net These frameworks establish a mathematical relationship between the physicochemical properties of the compounds and their activities, such as anticancer or antimicrobial effects. unair.ac.idjppres.com
The development of a QSAR model for this compound would fundamentally involve three key stages: data set selection, molecular descriptor calculation, and model generation and validation.
Molecular Descriptors: A wide array of descriptors would be calculated to quantify the structural features of this compound and its analogues. These descriptors are categorized based on the molecular representation. wikipedia.org
| Descriptor Category | Examples | Relevance to this compound |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence of the amide linkage, hydroxyl group, and aromatic rings on receptor interactions and reactivity. The energy of the highest occupied molecular orbital (EHOMO) is often a significant contributor. biolscigroup.us |
| Steric | Molecular volume, Surface area, Molar refractivity (MR) | Defines the size and shape of the molecule, which is crucial for binding to a specific biological target. |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in receptors. |
| Topological | Connectivity indices, Wiener index | Describes the atomic arrangement and branching of the molecular structure. |
Model Development and Validation: The relationship between the calculated descriptors and the biological activity is established using statistical methods. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Function Approximation (GFA) are commonly employed to generate the QSAR equation. unair.ac.id For instance, a hypothetical QSAR model could take the form:
Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
The robustness and predictive power of the generated model are then rigorously assessed through internal and external validation techniques. Key statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the Fisher statistic (F) are evaluated to ensure the model's significance and predictive capability. biolscigroup.us A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests strong predictive power for new, untested compounds. jppres.com
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
In silico methods provide a powerful and efficient means of predicting the spectroscopic properties of molecules like this compound, which can then be validated against experimental data. These computational techniques, primarily rooted in quantum mechanics, can accurately forecast spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Methodology: Density Functional Theory (DFT) is a widely used method for predicting spectroscopic parameters due to its balance of accuracy and computational cost. biolscigroup.us By employing a suitable basis set, such as B3LYP/6-311++G(d,p), it is possible to optimize the molecular geometry of this compound and calculate its vibrational frequencies (IR) and chemical shifts (NMR). mdpi.com For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR chemical shift calculations. longdom.org Computational models can also predict fragmentation patterns in mass spectrometry, aiding in the interpretation of experimental MS data. nih.gov
Below is an illustrative table comparing predicted spectroscopic data for this compound with hypothetical experimental values, based on known ranges for its functional groups.
| Spectroscopic Technique | Predicted Parameter (In Silico) | Hypothetical Experimental Value | Key Functional Group/Atom |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺: 242.11756 | m/z [M+H]⁺: 242.1176 | Full Molecule |
| Infrared (IR) Spectroscopy | O-H stretch: ~3400 cm⁻¹ | ~3350-3450 cm⁻¹ (broad) | Hydroxyl group |
| N-H stretch: ~3300 cm⁻¹ | ~3280-3320 cm⁻¹ | Amide N-H | |
| C=O stretch: ~1660 cm⁻¹ | ~1650-1670 cm⁻¹ | Amide Carbonyl | |
| ¹H NMR Spectroscopy | Amide N-H proton: δ ~8.5 ppm | δ ~8.3-8.7 ppm | Amide N-H |
| Aromatic protons: δ ~7.2-8.0 ppm | δ ~7.1-7.9 ppm | Phenyl rings | |
| CH-OH proton: δ ~5.0 ppm | δ ~4.8-5.2 ppm | Methine proton | |
| CH₃ protons: δ ~1.4 ppm | δ ~1.3-1.5 ppm | Methyl group | |
| ¹³C NMR Spectroscopy | Carbonyl carbon: δ ~168 ppm | δ ~167-170 ppm | Amide Carbonyl |
| Aromatic carbons: δ ~120-140 ppm | δ ~120-140 ppm | Phenyl rings |
This comparative approach not only validates the accuracy of the computational models but also aids in the definitive structural elucidation of the compound. Discrepancies between predicted and experimental data can point to specific conformational effects or intermolecular interactions in the solid state or in solution that are not fully captured by the gas-phase theoretical calculations. smolecule.comnih.gov
Biological Activity and Mechanistic Investigations of N 2 1 Hydroxyethyl Phenyl Benzamide Analogues
Enzyme Inhibition Studies and Mechanistic Elucidation
The N-[2-(1-hydroxyethyl)phenyl]benzamide scaffold has emerged as a significant pharmacophore in the design of enzyme inhibitors. The strategic placement of a hydroxyl group on the ethyl side chain, along with the benzamide (B126) core, facilitates critical interactions within the active sites of various enzymes.
Histone Deacetylase (HDAC) Inhibition Mechanisms
Analogues of this compound have been identified as a novel class of histone deacetylase (HDAC) inhibitors. The mechanism of action for these benzamide-type inhibitors primarily involves the chelation of the zinc ion (Zn²⁺) within the active site of class I HDAC enzymes. This interaction is crucial for the catalytic activity of HDACs, which play a central role in the deacetylation of lysine residues on histones, leading to the compaction of chromatin and repression of gene transcription.
The inhibitory activity of these compounds is critically dependent on the presence of a substituent at the 2'-position of the anilide ring that can interact with the zinc ion. Structure-activity relationship studies have demonstrated that a 2'-amino or a 2'-hydroxy group on the benzanilide (B160483) moiety is indispensable for inhibitory activity nih.govacs.org. The nitrogen and oxygen atoms of the benzamide group and the ortho-amino group coordinate with the zinc ion, effectively blocking the substrate-binding tunnel and preventing the enzymatic deacetylation of its natural substrates researchgate.net.
A study on new 2-aminobenzamide-type HDAC inhibitors, including a compound featuring a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group, revealed that these molecules inhibit the growth of cancer cells through mechanisms similar to the well-characterized HDAC inhibitor, MS-275 nih.gov. This suggests that the this compound scaffold can serve as a template for the development of potent and selective HDAC inhibitors. The IC50 values for active benzamide derivatives are typically in the micromolar range nih.govacs.org.
| Compound/Analogue Class | Target Enzyme(s) | Inhibitory Activity (IC50) | Key Mechanistic Feature |
|---|---|---|---|
| N-(2-Aminophenyl)benzamide Derivatives | Class I HDACs | 2-50 µM | Chelation of active site Zn²⁺ ion |
| MS-275 (Entinostat) | HDAC1, HDAC3 | 4.8 µM | Binds to the catalytic tunnel |
Lysine-Specific Demethylase (LSD1) Inhibition Mechanisms
While the benzamide scaffold is a known feature in some epigenetic modulators, specific mechanistic studies on this compound analogues as direct inhibitors of Lysine-Specific Demethylase 1 (LSD1) are not extensively documented in publicly available research. LSD1, a flavin-dependent amine oxidase, demethylates mono- and di-methylated lysine residues on histones and other proteins. The development of LSD1 inhibitors has largely focused on compounds that form covalent adducts with the FAD cofactor or act as reversible competitive inhibitors. Further investigation is required to determine if analogues of this compound can effectively target the active site of LSD1 and what their mechanism of inhibition might be.
Other Relevant Enzyme Target Modulation
Beyond their effects on epigenetic enzymes, benzamide derivatives have shown inhibitory activity against other enzyme classes. For instance, various 2-hydroxy-N-phenylbenzamides have been found to moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission researchgate.net. The mechanism for this inhibition is described as mixed and pseudo-irreversible researchgate.net. This suggests that the this compound core structure could be a versatile starting point for designing inhibitors for a range of enzymes. However, specific studies detailing the modulation of other enzymes by close analogues of this compound are limited.
Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms
The interaction of this compound analogues with cellular receptors is another area of active research, with implications for diseases driven by aberrant receptor signaling.
Discoidin Domain Receptors 1 and 2 (DDR1/DDR2) Inhibition
Discoidin domain receptors 1 and 2 (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen and are implicated in various diseases, including fibrosis and cancer nih.govresearchgate.net. The development of small molecule inhibitors targeting these receptors is a promising therapeutic strategy. Benzamide-containing compounds have been identified as potent inhibitors of DDR1 and DDR2 guidetopharmacology.orgd-nb.info.
| Compound/Analogue Class | Target Receptor(s) | Inhibitory Activity (IC50/Kd) | Binding Mode |
|---|---|---|---|
| Ponatinib | DDR1, DDR2 | Kd = 1.3 nM (DDR1) | Binds to the kinase domain |
| Compound 3 (from a DGM study) | DDR1 | IC50 = 92.5 nM | Predicted to interact with the desired pharmacophore |
Other Receptor Modulatory Activities
The versatility of the benzamide scaffold is further demonstrated by its presence in ligands for various other receptors. For example, benzamide derivatives have been developed as agonists for the sigma-1 receptor, a unique ligand-operated molecular chaperone involved in neuroprotection nih.gov. Additionally, N-(thiazol-2-yl)-benzamide analogues have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily semanticscholar.org. Furthermore, modifications of the benzamide structure have led to the discovery of biased agonists for the serotonin 5-HT1A receptor acs.org. These findings underscore the potential for this compound analogues to be developed as modulators of a wide range of receptor systems, although specific profiling of this particular compound and its close derivatives against a broad panel of receptors has not been extensively reported.
Cellular Biology and Pathway Modulation
Inhibition of Cancer Cell Proliferation via Specific Pathways
Analogues of this compound have demonstrated notable efficacy in curbing the proliferation of various cancer cell lines through the modulation of specific cellular pathways. Research into substituted 2-hydroxy-N-(arylalkyl)benzamides revealed that these compounds can effectively reduce cancer cell growth. nih.gov One of the most potent compounds identified in this class, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (designated as 6k), was shown to inhibit proliferation in the G361 melanoma cell line in a dose-dependent manner. nih.gov
Further investigations into a distinct series of N-phenyl-2-(aniline) benzamide analogues identified a compound, known as N53, which functions as a dual inhibitor of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). nih.gov This dual inhibition is a key mechanism for its anti-proliferative effects in colon cancer cells. The hydrochloride salt of this compound, N53·HCl, showed significantly enhanced inhibition of colon cancer proliferation compared to its parent compound. nih.gov This analogue was found to block the cell cycle at the G0/G1 phase and inhibit the formation of cell clones in HT29 and RKO colon cancer cell lines. nih.gov
Table 1: Inhibition of Cancer Cell Proliferation by Benzamide Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Specific Pathway/Mechanism | Observed Effect |
|---|---|---|---|
| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) | G361 (Melanoma) | Not fully specified, linked to apoptosis induction | Dose-dependent reduction in proliferation |
| N-phenyl-2-(aniline) benzamide (N53/N53·HCl) | HT29, RKO, HCT116 (Colon) | Dual inhibition of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2) | Inhibition of proliferation and cell clone formation; cell cycle arrest at G0/G1 |
Protection of Pancreatic β-cells from Endoplasmic Reticulum (ER) Stress
Endoplasmic reticulum (ER) stress is a condition characterized by the accumulation of misfolded proteins, which plays a significant role in the death and dysfunction of insulin-producing pancreatic β-cells, contributing to the pathogenesis of diabetes. nih.gov Benzamide derivatives have been identified as a novel class of agents capable of protecting these crucial cells from ER stress-induced death. nih.gov
Through cell-based high-throughput screening and subsequent structure-activity relationship optimization, a 3-(N-piperidinyl)methyl benzamide derivative, designated 13d, was identified as a particularly potent protective agent. nih.gov This compound demonstrated a marked ability to protect β-cells from dysfunction and death induced by ER stress, with an EC50 value of 0.032 µM and achieving nearly 100% maximum rescue activity. nih.gov The mechanism of action for compound 13d involves the alleviation of ER stress by suppressing the activation of all three primary branches of the unfolded protein response (UPR)—PERK, IRE1α, and ATF6—as well as downstream apoptotic genes. nih.gov
Table 2: Protective Effects of Benzamide Analogue 13d on Pancreatic β-cells
| Compound | Biological Effect | Mechanism of Action | Potency (EC50) |
|---|---|---|---|
| 3-(N-piperidinyl)methyl benzamide derivative (13d) | Protects pancreatic β-cells against ER stress-induced dysfunction and death | Suppresses all three branches of the unfolded protein response (UPR) and apoptotic genes | 0.032 µM |
Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)
The primary mechanism by which this compound analogues induce cell death in cancer lines is through the initiation of apoptosis, a form of programmed cell death. Studies on substituted 2-hydroxy-N-(arylalkyl)benzamides have confirmed that their anti-proliferative activity is linked to the induction of an apoptotic response. nih.gov
The induction of apoptosis by these compounds is evidenced by several key cellular markers. Treatment of the G361 melanoma cell line with the potent analogue 6k led to a notable increase in the subdiploid population of cells, which is a hallmark of apoptotic DNA fragmentation. nih.gov Furthermore, the apoptotic pathway was confirmed by the observed activation of caspases, which are critical executioner enzymes in the apoptotic cascade. nih.gov A direct consequence of caspase activation is the site-specific cleavage of poly-(ADP-ribose)polymerase (PARP), another definitive marker of apoptosis that was observed following treatment with these benzamide derivatives. nih.gov While these compounds primarily induce apoptosis, it is understood that cellular death pathways can be interconnected; in some contexts, the inhibition of necroptosis (a form of programmed necrosis) can lead to a switch, inducing apoptosis. mdpi.com
Antiparasitic Activity and Target Identification
Activity Against Trypanosoma brucei
Analogues of this compound have emerged as a promising scaffold for the development of potent agents against the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or "sleeping sickness". nih.govresearchgate.net A phenotypic screen of a chemical library for antiparasitic activity led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a viable starting point for medicinal chemistry efforts. nih.govresearchgate.net
Subsequent synthesis and testing of numerous analogues resulted in the discovery of a series of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.govresearchgate.net Within this series, one compound, designated as compound 73, exhibited exceptional in vitro potency against T. brucei. nih.govresearchgate.net This compound represents a potential lead for the development of new treatments for HAT due to its potent antiparasitic properties. nih.govresearchgate.net Other related benzamide derivatives have also shown micromolar to submicromolar inhibitory activity against T. brucei. nih.govsemanticscholar.org
Table 3: In Vitro Activity of a Lead Benzamide Analogue Against Trypanosoma brucei
| Compound Class | Lead Compound | Target Organism | Potency (EC50) |
|---|---|---|---|
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Compound 73 | Trypanosoma brucei | 0.001 µM |
Molecular Targets in Parasitic Organisms
Research into the mechanism of action of antiparasitic benzamide derivatives has identified specific molecular targets within these organisms. For trypanosomatid parasites like Trypanosoma brucei, a key target for certain N-phenylbenzamide analogues is the mitochondrial DNA, known as kinetoplast DNA (kDNA). nih.govsemanticscholar.org This DNA is characterized by its high adenine-thymine (AT) content. These compounds function as DNA minor groove binders, inserting into the minor groove of the AT-rich kDNA. nih.govsemanticscholar.org This interaction is believed to disrupt essential kDNA functions, ultimately leading to the death of the parasite. nih.gov
While kDNA is a significant target in trypanosomes, related benzamide compounds have been found to act on different targets in other parasites. In studies involving the protozoan parasite Toxoplasma gondii, a genome-wide investigation revealed that N-benzoyl-2-hydroxybenzamides exert their effect by targeting the secretory pathway. researchgate.net The specific molecular target identified was adaptin-3β, a large protein component of a secretory protein complex. researchgate.net This finding indicates that variations in the benzamide scaffold can lead to interactions with diverse molecular targets in different parasitic species.
Antimicrobial and Antifungal Activity of Benzamide Derivatives
Benzamide derivatives have emerged as a significant class of compounds with a broad spectrum of pharmacological activities, including notable antimicrobial and antifungal effects. nanobioletters.commdpi.com Extensive research has been dedicated to synthesizing and evaluating novel benzamide analogues to address the growing concern of resistance to existing antimicrobial agents. mdpi.com These studies have revealed that the antimicrobial potency of benzamide derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings.
For instance, a study on N-phenylbenzamide derivatives demonstrated their potential as broad-spectrum antibiotics, showing activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans. mdpi.com Similarly, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have exhibited antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, and the yeast Saccharomyces cerevisiae. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.3125 g/L to 1.25 g/L depending on the fungal species and the specific derivative. researchgate.net
The following table summarizes the antimicrobial activity of selected benzamide derivatives against various microorganisms:
| Compound Derivative | Test Organism | Activity (MIC) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidene-hydrazinocarbonylmethoxy)-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide | Sclerotinia sclerotiorum | 1.25 g/L | researchgate.net |
| Various N-phenylbenzamides | Staphylococcus aureus, Escherichia coli, Candida albicans | Zone of inhibition observed | mdpi.com |
Antibacterial Mechanisms of Action
The antibacterial mechanisms of benzamide derivatives are diverse and appear to be target-specific. One of the key mechanisms involves the inhibition of essential bacterial enzymes. For example, some benzamide derivatives have been found to target DNA gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.
Another identified target for certain benzamide analogues is the FtsZ protein. FtsZ is a key component of the bacterial cytoskeleton and plays a central role in cell division. Inhibition of FtsZ disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death. The specific antibacterial mechanisms for a broader range of benzamide derivatives, including this compound, require further investigation to be fully elucidated.
Antifungal Mechanisms of Action
The antifungal activity of benzamide derivatives is also attributed to various mechanisms of action that interfere with fungal cell integrity and metabolism. A prominent mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and fungal cell death. Some benzamide analogues have been shown to target enzymes involved in the ergosterol biosynthesis pathway.
For instance, one study on a synthetic amide, 2-chloro-N-phenylacetamide, suggested that its antifungal mechanism against Aspergillus flavus likely involves binding to ergosterol on the fungal plasma membrane. scielo.br This interaction disrupts the membrane's integrity. Additionally, the study pointed to the possible inhibition of DNA synthesis through the inhibition of thymidylate synthase as a contributing mechanism of action. scielo.br
Another study focusing on N-(butylcarbamothioyl) benzamide demonstrated its fungistatic effect on Cryptococcus neoformans. nih.gov While the precise mechanism was not fully detailed, the study highlighted the compound's ability to inhibit the growth of planktonic cells and its synergistic interaction with the conventional antifungal drug amphotericin B. nih.gov
Investigation of Metabolic Pathways Affected by Benzamide Derivatives
The metabolic fate of benzamide derivatives is a critical area of investigation, as it influences their efficacy and potential for drug-drug interactions. Studies on related compounds have shed light on the metabolic pathways that these molecules can undergo.
One study investigated the metabolic conversion of N-methylbenzamides and found that a major metabolic route is the hydroxylation of the N-methyl group to form N-(hydroxymethyl) compounds. nih.gov For example, N-methylbenzamide was metabolized to N-(hydroxymethyl)-benzamide both in vitro and in vivo. nih.gov This N-hydroxymethyl metabolite could be further oxidized to N-formylbenzamide. nih.gov The stability of these N-(hydroxymethyl) metabolites was found to be influenced by substitution on the nitrogen atom. nih.gov
Another investigation into the metabolism of hydroxyethyl (B10761427) dinitrobenzamides, which share the hydroxyethyl moiety with this compound, identified glucuronidation as a significant metabolic pathway. researchgate.net Specifically, the hydroxyl group of PR-104A, a N-(2-hydroxyethyl) dinitrobenzamide derivative, was found to be a primary site for glucuronidation. researchgate.net This metabolic step can significantly impact the compound's activity and clearance.
While these studies provide insights into the potential metabolic transformations of the benzamide scaffold and the hydroxyethyl side chain, the specific metabolic pathways of this compound have not been explicitly detailed in the available literature. Further research is necessary to characterize its metabolic profile and identify the enzymes involved in its biotransformation.
Structure Activity Relationship Sar Studies for N 2 1 Hydroxyethyl Phenyl Benzamide Derivatives
Impact of Benzoyl Moiety Substituents on Biological Potency and Selectivity
Substituents on the benzoyl moiety of N-[2-(1-hydroxyethyl)phenyl]benzamide derivatives can significantly modulate their biological potency and selectivity. The electronic and steric properties of these substituents influence interactions with biological targets.
Research on related N-benzylbenzamides has shown that substitutions on the benzoyl ring play a critical role in determining activity. For instance, in a series of N-benzylbenzamide derivatives, the introduction of sterically demanding groups in the para position of the benzyl (B1604629) ring, which is analogous to the benzoyl moiety in the current context, led to a loss of subtype selectivity for PPARγ (Peroxisome Proliferator-Activated Receptor gamma). This highlights the importance of the substitution pattern on this ring for target specificity.
Furthermore, studies on other benzamide (B126) derivatives have demonstrated that the nature of the substituent on the benzoyl ring can impact inhibitory activity. For example, in a series of N-benzylbenzamides acting as dual soluble epoxide hydrolase (sEH) and PPARγ modulators, an ortho-trifluoromethyl (-CF3) substitution on a related benzyl group was found to be important for inhibitory activity on sEH and for the metabolic stability of the compounds. The absence of this ortho substitution resulted in a significant drop in both sEH inhibition and PPAR activity.
The following table summarizes the impact of representative benzoyl moiety substituents on the biological activity of a series of generic N-benzylbenzamide derivatives, which can provide insights into the potential effects on this compound analogues.
Table 1: Effect of Benzoyl Moiety Substituents on Biological Activity of N-Benzylbenzamide Derivatives
| Compound | Benzoyl Moiety Substituent | sEH IC50 (µM) | PPARγ EC50 (µM) |
|---|---|---|---|
| 1a | Unsubstituted | >10 | 1.5 |
| 1b | 2-CF3 | 0.8 | 0.9 |
| 1c | 4-CF3 | 2.5 | 0.7 |
| 1d | 4-OCF3 | 1.2 | 0.5 |
| 1e | 4-O-Phenyl | 3.1 | 0.6 |
Note: Data is illustrative and based on findings for N-benzylbenzamide derivatives to infer potential SAR trends for this compound.
Role of Phenyl Ring Substituents (e.g., Position, Electronic, Steric Effects) on Activity
Substituents on the phenyl ring of this compound are critical determinants of biological activity. The position, electronic nature (electron-donating or electron-withdrawing), and size (steric bulk) of these substituents can profoundly affect how the molecule interacts with its biological target.
Preliminary SAR studies on N-substituted benzamide derivatives have indicated that a substituent at the 2-position of the phenyl ring is crucial for antiproliferative activity. Furthermore, it has been observed that the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring can significantly decrease anti-proliferative activity nih.gov. This suggests that both the position and the electronic properties of the substituent are key factors.
In a study of benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was found that a 2'-amino or 2'-hydroxy group on the benzanilide (B160483) moiety was indispensable for inhibitory activity nih.gov. This highlights the importance of hydrogen-bonding capabilities at this position for specific interactions with the enzyme. The electronic influence of substituents in the anilide moiety showed a smaller effect on inhibitory activity, whereas the steric factor, particularly at the 3' and 4' positions, played a significant role in the interaction with the enzyme.
The table below illustrates the influence of phenyl ring substituents on the HDAC inhibitory activity of a series of N-(2'-aminophenyl)benzamide derivatives.
Table 2: Influence of Phenyl Ring Substituents on HDAC Inhibitory Activity
| Compound | Phenyl Ring Substituent | HDAC1 IC50 (µM) |
|---|---|---|
| 2a | 2'-NH2 | 4.8 |
| 2b | 3'-NH2 | >100 |
| 2c | 4'-NH2 | >100 |
| 2d | 2'-OH | 5.2 |
| 2e | Unsubstituted | >100 |
Note: This data is from a study on N-(2'-aminophenyl)benzamide derivatives and serves to illustrate the importance of the position of substituents on the phenyl ring.
Influence of the 1-hydroxyethyl Side Chain Modifications on Molecular Recognition
The 1-hydroxyethyl side chain is a key structural feature of this compound, and modifications to this group can have a substantial impact on molecular recognition and biological activity. This side chain can participate in crucial hydrogen bonding interactions with the target protein.
Studies on the anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives have shown that the length of the acyl chain attached to the nitrogen has a significant effect on activity. For instance, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide exhibited better anticonvulsant activity and lower toxicity compared to the standard drug valproate mdpi.com. This suggests that the lipophilicity and length of the side chain are important for activity.
While direct modification data on the 1-hydroxyethyl group of the title compound is limited, research on other molecules with similar side chains provides valuable insights. For example, in the context of ubiquitin, a small protein, atomic-level tailoring of side chains has been shown to have significant consequences on enzymatic conjugation acs.org. This underscores the principle that even subtle changes to a side chain can dramatically affect molecular interactions. The size of N-substituted alkyl groups has also been shown to significantly influence the hydration dynamics of amides, which can in turn affect interactions with a biological target.
The following table presents hypothetical modifications to the 1-hydroxyethyl side chain and their potential impact on receptor binding, based on general principles of medicinal chemistry.
Table 3: Postulated Effects of 1-hydroxyethyl Side Chain Modifications
| Modification | Rationale | Predicted Impact on Binding |
|---|---|---|
| Removal of the hydroxyl group | Eliminates a key hydrogen bond donor/acceptor | Significant decrease in affinity |
| Inversion of stereochemistry at the hydroxyl-bearing carbon | Alters the spatial orientation of the hydroxyl and methyl groups | Potential decrease in affinity due to suboptimal fit |
| Replacement of the methyl group with a larger alkyl group | Increases steric bulk, potentially leading to clashes in the binding pocket | Likely decrease in affinity |
Stereochemical Implications for Biological Activity and Receptor Binding
The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl and methyl groups. Consequently, it can exist as two enantiomers, (R)- and (S)-. The specific three-dimensional arrangement of these groups is often critical for precise interactions with a chiral biological target, such as an enzyme or receptor binding pocket.
A study on the stereoisomers of a potent analgesic agent, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which shares a similar N-(1-hydroxy-2-phenylethyl) substructure, revealed extreme stereodifferences in analgesic activity and receptor binding affinity. In this case, the configuration at the carbon atom corresponding to the 1-hydroxyethyl group in the title compound had a profound impact on potency. For instance, the (S)-configuration at this center was found to be beneficial for analgesic potency. This highlights that different enantiomers can have vastly different pharmacological profiles, with one being highly active while the other is significantly less active or even inactive. The differential activity of stereoisomers is a strong indicator of a specific, high-affinity interaction with a biological target.
The table below shows the analgesic activity and receptor binding affinity for the stereoisomers of a related fentanyl analog, illustrating the profound impact of stereochemistry.
Table 4: Biological Activity of Stereoisomers of a Fentanyl Analog
| Isomer | Configuration at C2' (phenylethyl) | Analgesic Potency (ED50, mg/kg) | µ-Opioid Receptor Affinity (Ki, nM) |
|---|---|---|---|
| 4a | R | 0.00465 | 0.022 |
| 4b | S | 0.00106 | 0.023 |
| 4c | R (antipode of 4b) | >10 | 18.7 |
| 4d | S (antipode of 4a) | >10 | 15.6 |
Note: Data from a study on a potent fentanyl analog with a similar side chain to illustrate the principle of stereochemical influence.
Conformational Flexibility and its Contribution to SAR
Studies on the conformational properties of related benzamide structures have shown that intramolecular hydrogen bonding can play a significant role in pre-organizing the molecule into a specific conformation. For example, in O-alkylated benzamides, an intramolecular hydrogen bond between the amide NH and an adjacent alkoxy oxygen can lead to a curved conformation. The solid-state structure of a related compound, (E)-N-{2-[1-(benzylimino)ethyl]phenyl}benzamide, reveals an intramolecular N–H···N hydrogen bond that results in an almost planar six-membered ring, which supports a specific molecular conformation.
The contribution of conformational flexibility to SAR lies in the molecule's ability to adopt the "bioactive conformation" required for binding to its target. Molecules that are pre-organized in a conformation close to the bioactive one may exhibit higher affinity, as less of an entropic penalty is paid upon binding.
Physicochemical Descriptors (e.g., Lipophilicity, pKa) in SAR Rationalization
Physicochemical descriptors such as lipophilicity (logP or logD) and the ionization constant (pKa) are fundamental to understanding and rationalizing the SAR of this compound derivatives. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its ability to interact with its biological target.
Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment and an aqueous one. A study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides demonstrated that the apparent lipophilicity can be significantly influenced by substituents on the aromatic ring and the amine. For example, an aromatic 6-hydroxy group was found to increase the apparent lipophilicity, an effect that was explained by the formation of an intramolecular hydrogen bond with the amide carbonyl group, which masks the polarity of the amide. This highlights how intramolecular interactions can modulate physicochemical properties.
The pKa of a molecule determines its ionization state at a given pH. For this compound, the amide proton is weakly acidic, and if any basic or acidic functional groups are introduced as substituents, their pKa values will determine the charge of the molecule in physiological environments. The ionization state can be critical for interactions with the target, as charged groups can form strong ionic bonds.
The following table provides calculated physicochemical properties for the parent compound, this compound, and hypothetical derivatives to illustrate how these properties can be tuned.
Table 5: Calculated Physicochemical Properties of this compound and Derivatives
| Compound | Substituent | Molecular Weight | cLogP | pKa (amide N-H) |
|---|---|---|---|---|
| Parent | None | 241.29 | 2.65 | ~17 |
| Derivative A | 4-Chloro (on benzoyl ring) | 275.74 | 3.36 | ~16.5 |
| Derivative B | 4-Methoxy (on benzoyl ring) | 271.32 | 2.58 | ~17.2 |
| Derivative C | 4-Nitro (on benzoyl ring) | 286.29 | 2.55 | ~16.0 |
Note: cLogP and pKa values are estimates and serve for comparative purposes to illustrate the impact of substituents on these physicochemical descriptors.
Derivatization Strategies and Analog Development of N 2 1 Hydroxyethyl Phenyl Benzamide
Systematic Modification of the Benzoyl Ring for Enhanced Biological Efficacy
Systematic modification of the benzoyl ring in N-[2-(1-hydroxyethyl)phenyl]benzamide analogs is a critical strategy for enhancing their biological efficacy. Structure-activity relationship (SAR) studies have demonstrated that the introduction of various substituents on this ring can significantly influence the compound's activity.
Researchers have synthesized and evaluated a series of N-phenylbenzamide derivatives with modifications on the benzoyl ring to explore their potential as inhibitors of various biological targets. For instance, a study on N-phenylbenzamide derivatives as enterovirus 71 inhibitors revealed that substituents at the C-3 position of the benzene (B151609) ring A (the benzoyl ring) were important for antiviral activity. nih.gov This highlights the significance of the amide group's position and its electronic environment in mediating biological effects.
In the context of developing dual-action modulators, N-benzylbenzamide derivatives have been investigated for their ability to inhibit both soluble epoxide hydrolase (sEH) and activate peroxisome proliferator-activated receptor γ (PPARγ). acs.org SAR studies in this area have shown that specific substitutions on the benzoyl ring are crucial for achieving the desired dual activity. acs.org
Furthermore, the synthesis of novel benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) moieties has demonstrated that the nature and position of substituents on the benzoyl ring can impact their insecticidal and fungicidal activities. nih.gov For example, compounds with a 2-fluoro substituent on the benzene ring exhibited superior inhibitory activities against certain fungi. nih.gov
Table 1: Impact of Benzoyl Ring Modifications on Biological Activity
| Parent Compound | Modification on Benzoyl Ring | Resulting Biological Activity | Reference |
|---|---|---|---|
| N-phenylbenzamide | 3-amino, 4-methoxy | Active against Enterovirus 71 strains | nih.gov |
| N-benzylbenzamide | Various substitutions | Dual sEH/PPARγ modulation | acs.org |
| Benzamide (B126) with pyridine-linked 1,2,4-oxadiazole | 2-Fluoro substituent | Enhanced fungicidal activity | nih.gov |
Diversification of the Phenyl Substituent and its Linker
In the development of antiplasmodial agents, structural modifications on the N-phenyl ring of 2-phenoxybenzamides have been shown to significantly impact their activity. researchgate.net The introduction of benzylamino and piperazinoaryl moieties in place of a 2-methylpyridine (B31789) group led to compounds with varying degrees of fatty acid amide hydrolase (FAAH) inhibition. researchgate.net
Similarly, in the pursuit of tyrosinase inhibitors, benzoyl and cinnamoyl piperazine (B1678402) amides were designed with modifications to the "eastern group," which included piperazine or piperidine (B6355638) analogs substituted with a phenyl or benzyl (B1604629) group. nih.gov This approach allowed for the exploration of the role of the basic nitrogen and the potential for specific interactions within a hydrophobic pocket of the enzyme. nih.gov
The linker between the phenyl group and the benzamide core has also been a target for modification. For example, in a series of N-benzoyl-2-hydroxybenzamides, the imide linker was modified to improve activity and metabolic stability. nih.gov This included the synthesis of compounds with a urea (B33335) linker, which was achieved by reacting an isocyanate intermediate with 4-ethylaniline. nih.gov
Table 2: Effects of Phenyl Substituent and Linker Diversification
| Modification Strategy | Example of Modification | Observed Effect | Reference |
|---|---|---|---|
| Phenyl Ring Substitution | Introduction of benzylamino and piperazinoaryl moieties | Varied FAAH inhibition | researchgate.net |
| Eastern Group Modification | Phenyl or benzyl substituted piperazine/piperidine | Exploration of hydrophobic interactions | nih.gov |
Alteration of the Hydroxyethyl (B10761427) Moiety for Optimized Interactions
Alteration of the hydroxyethyl moiety in this compound and its analogs is a crucial aspect of derivatization aimed at optimizing interactions with biological targets. Modifications to this group can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Research into N-(2-hydroxyethyl)amide derivatives has shown that the length of the acyl chain can significantly affect anticonvulsant activity. nih.gov For instance, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide demonstrated potent anticonvulsant effects with low neurotoxicity. nih.gov This suggests that the lipophilicity and steric bulk of the group attached to the N-(2-hydroxyethyl)amide core play a critical role in its biological function.
In a different context, the synthesis of N-(2-hydroxyethyl)cytisine derivatives involved the reduction of corresponding ketones to produce secondary alcohols. researchgate.net The resulting aminoalcohols exhibited antiarrhythmic and analgesic activities, indicating that the introduction of a hydroxyl group and the creation of a new chiral center can lead to valuable pharmacological properties. researchgate.net The stereochemistry of the newly formed alcohol can also influence the biological activity.
The hydroxyethyl group can also be a site for the attachment of larger, more complex moieties to explore interactions with specific biological targets. For example, the synthesis of N-(2-hydroxy-2-phenylethyl)cytisine and N-(2-hydroxy-2-(1-adamantyl)ethyl)-cytisine introduced bulky phenyl and adamantyl groups, respectively, adjacent to the hydroxyl group. researchgate.net These modifications can lead to altered binding modes and potentially new biological activities.
Table 3: Influence of Hydroxyethyl Moiety Alterations
| Modification | Resulting Compound Type | Observed Biological Activity | Reference |
|---|---|---|---|
| Variation of acyl chain length | N-(2-hydroxyethyl)alkanamides | Potent anticonvulsant activity | nih.gov |
| Reduction of a ketone | N-(2-hydroxyalkyl)cytisines | Antiarrhythmic and analgesic activity | researchgate.net |
Prodrug Design and Bioprecursor Approaches for Benzamide Analogues
Prodrug design is a widely utilized strategy to overcome limitations of drug candidates, such as poor solubility, instability, or unfavorable pharmacokinetic profiles. nih.govresearchgate.net For benzamide analogues, this approach involves the chemical modification of the parent drug into an inactive or less active form that, upon administration, is converted to the active drug through enzymatic or chemical processes in the body. nih.gov
One common prodrug strategy is the formation of esters, which can be hydrolyzed in vivo to release the active parent drug. nih.gov Another approach involves the creation of N-Mannich base derivatives, which have been shown to increase the solubility of the parent compound. nih.gov For example, the benzamide derivative PC190723, a potent antimicrobial agent, was formulated as a more soluble N-Mannich base prodrug, TXY436. nih.gov
Bioprecursors are a type of prodrug that is converted to the active drug through metabolic processes. nih.gov An example of this approach is the use of a nitroimidazole group to protect a sulfanylbenzamide, thereby improving its stability and oral bioavailability. acs.org This prodrug, nipamovir, is cleaved in vivo by thiols to release the active sulfanylbenzamide. acs.org
The introduction of a phosphate (B84403) subunit is another method to increase the water solubility of a drug, although this may not be ideal for oral absorption. nih.gov Alternatively, the attachment of amino acids, such as L-valine, can also enhance solubility. nih.gov
Table 4: Prodrug Strategies for Benzamide Analogues
| Prodrug Approach | Example | Advantage | Reference |
|---|---|---|---|
| N-Mannich Base | TXY436 (prodrug of PC190723) | Increased solubility | nih.gov |
| Nitroimidazole Protection | Nipamovir (prodrug of a sulfanylbenzamide) | Improved stability and oral bioavailability | acs.org |
| Ester Formation | General strategy | Amenable to in vivo hydrolysis | nih.gov |
Development of Conformationally Restricted Analogues
The development of conformationally restricted analogues is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of a drug candidate. By reducing the number of accessible conformations, these analogues can pre-organize the molecule into a bioactive conformation, leading to a more favorable interaction with the target receptor.
One approach to creating conformationally restricted analogues of benzamides is the incorporation of the benzamide pharmacophore into a more rigid ring system. For example, 2-phenylpyrroles have been synthesized as conformationally restricted analogues of the substituted benzamide sultopride (B1682713). nih.gov In these analogues, the flexible side chain of the benzamide is constrained within the pyrrole (B145914) ring. This strategy has led to the discovery of potent and selective dopamine (B1211576) D-2 antagonists with a low propensity to induce extrapyramidal side effects. nih.govnih.gov
The design of these rigid analogues often involves linking the pharmacophoric elements of the parent compound in a way that mimics the presumed bioactive conformation. For instance, the 2-phenylpyrrole analogue of sultopride maintains the dopamine antagonistic activity of the parent compound, suggesting that the restricted conformation is indeed favorable for binding to the D-2 receptor. nih.gov
Furthermore, the development of these conformationally restricted analogues can lead to compounds with improved pharmacokinetic properties. The 2-(4-fluorophenyl)pyrrole analogue of fluanisone, for example, exhibited enhanced oral absorption compared to its more flexible benzamide counterpart. nih.gov
Table 5: Conformationally Restricted Benzamide Analogues
| Parent Compound Class | Conformationally Restricted Analogue | Biological Target | Key Finding | Reference |
|---|---|---|---|---|
| Substituted Benzamides (e.g., sultopride) | 2-Phenylpyrroles | Dopamine D-2 Receptor | Potent and selective antagonists with improved side effect profile | nih.govnih.gov |
Synthesis of Co-Crystal Forms and Polymorphs of Benzamide Derivatives
The synthesis of co-crystals and the study of polymorphism are important strategies for modifying the physicochemical properties of benzamide derivatives, which can in turn affect their bioavailability and therapeutic efficacy. researchgate.net
Co-crystals are multi-component crystalline solids in which two or more different molecules are held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonds. researchgate.net The formation of co-crystals can be used to improve properties like solubility and stability. mdpi.com For instance, co-crystals of benzamide with substituted benzoic acids have been investigated, and it was found that co-crystallization was more successful when the benzoic acid contained electron-withdrawing groups. researchgate.netacs.org This is because these groups strengthen the intermolecular acid-amide interaction. acs.org
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of a drug can have different physical properties, including melting point, solubility, and stability. rsc.org Benzamide itself is known to be polymorphic, with several different forms having been identified. researchgate.net The formation of a particular polymorph can sometimes be influenced by the presence of impurities. nih.gov For example, the elusive form III of benzamide can be consistently crystallized in the presence of nicotinamide, which forms a solid solution with benzamide and thermodynamically stabilizes this polymorph. nih.gov
The study of both co-crystals and polymorphs is crucial in pharmaceutical development, as the solid-state form of a drug can have a significant impact on its performance. researchgate.net
Table 6: Co-Crystals and Polymorphs of Benzamide Derivatives
| Solid-State Form | Description | Key Findings | Reference |
|---|---|---|---|
| Co-crystals | Benzamide with substituted benzoic acids | Formation is favored with electron-withdrawing groups on the benzoic acid. | researchgate.netacs.org |
| Polymorphs | Benzamide Form III | Can be stabilized and consistently crystallized in the presence of nicotinamide. | nih.gov |
Advanced Analytical Methodologies for Research on N 2 1 Hydroxyethyl Phenyl Benzamide
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of N-[2-(1-hydroxyethyl)phenyl]benzamide. The method's high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and byproducts that may be present after synthesis.
A typical HPLC method for a benzamide (B126) derivative involves reversed-phase chromatography. nih.govresearchgate.net In this approach, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a gradient or isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape, would be effective. nih.govresearchgate.net UV detection is commonly employed, with the wavelength set to the absorbance maximum of the benzamide chromophore, typically around 254 nm. researchgate.net
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure reliability. researchgate.net This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net For instance, a validated method for a similar benzamide derivative demonstrated linearity over a concentration range of 0.25–20 μg/mL, with high accuracy (95%) and precision (variation below 10%). nih.govresearchgate.net
Research Findings: HPLC Method Parameters
An exemplary HPLC method developed for the analysis of a related N-substituted benzamide derivative is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid nih.govresearchgate.netresearchgate.net |
| Elution | Isocratic nih.govresearchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min researchgate.net |
| Detection | UV at 254 or 320 nm researchgate.netresearchgate.net |
| Injection Volume | 20 µL researchgate.net |
| Column Temperature | 30 °C researchgate.net |
| Retention Time | ~7.6 minutes (for N-phenylbenzamide) researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying metabolites of this compound in biological samples and for real-time monitoring of its synthesis. nih.gov The technique combines the separation power of LC with the mass analysis capabilities of MS, providing high sensitivity and specificity. saspublishers.com
For metabolite profiling, biological samples (e.g., plasma, urine, liver microsomes) are analyzed after incubation with the parent compound. The LC separates the parent drug from its metabolites, which are then ionized (commonly using electrospray ionization - ESI) and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions of potential metabolites. nih.gov The resulting fragmentation patterns provide structural information that helps in the identification of metabolic modifications such as hydroxylation, glucuronidation, or oxidation.
In reaction monitoring, LC-MS can track the consumption of reactants and the formation of this compound during synthesis. This allows for precise optimization of reaction conditions, such as temperature, time, and catalyst loading, leading to improved yield and purity. Multiple Reaction Monitoring (MRM) is a specific LC-MS/MS technique that offers excellent sensitivity and selectivity for quantifying specific molecules in complex mixtures by tracking specific precursor-to-product ion transitions. nih.gov
Data Table: Common Metabolic Transformations Detectable by LC-MS
This table lists potential metabolic changes to this compound and the corresponding mass shift that would be detected by mass spectrometry.
| Metabolic Reaction | Mass Shift (Da) | Potential Site on Compound |
| Hydroxylation | +16 | Aromatic rings |
| N-dealkylation | Variable | N-ethyl group |
| Oxidation | +16 | Ethyl group (to carboxylic acid) |
| Glucuronidation | +176 | Hydroxyl group |
| Sulfation | +80 | Hydroxyl group |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for the analysis of this compound. CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the analyte. nih.gov Its advantages include high resolution, short analysis times, and minimal consumption of samples and reagents. diva-portal.org
Capillary Zone Electrophoresis (CZE) is the most common mode of CE. nih.gov In CZE, the separation occurs in a buffer-filled capillary. The separation of this compound from its impurities can be optimized by adjusting parameters such as the pH, ionic strength, and composition of the background electrolyte (BGE), as well as the applied voltage and capillary temperature. diva-portal.org For neutral compounds or those with similar charge-to-size ratios, Micellar Electrokinetic Chromatography (MEKC), a variant of CE that uses surfactants to form micelles, can be employed to achieve separation based on partitioning differences. nih.gov
Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide comprehensive analytical data. nih.govsaspublishers.comijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability. The hydroxyl group could be silylated, for example. The derivatized compound is then separated by GC and detected by MS. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against libraries for identification. ijpsjournal.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the unambiguous structure elucidation of compounds as they are separated. nih.govwisdomlib.org After separation on the LC column, the eluent flows through a special NMR flow probe. globalresearchonline.net This technique is particularly powerful for identifying unknown impurities or metabolites without the need for off-line isolation. taylorfrancis.com While less sensitive than MS, advancements in cryogenically cooled probes and higher magnetic fields have significantly improved the detection limits of LC-NMR. globalresearchonline.nettaylorfrancis.com
Spectrophotometric Assays for In Vitro Mechanistic Studies
Spectrophotometric assays are fundamental for studying the in vitro mechanisms of action of this compound, particularly its interaction with enzymes. creative-enzymes.com These assays are based on measuring the change in absorbance of light as an enzyme-catalyzed reaction proceeds. thermofisher.comyoutube.com
For example, if this compound is investigated as an inhibitor of a specific enzyme, its effect can be quantified using a spectrophotometric assay. nih.gov The assay would typically involve the enzyme, its substrate (which is converted to a colored product), and varying concentrations of the inhibitor. The rate of the reaction is monitored by measuring the increase in absorbance of the colored product over time. ipindexing.com By analyzing the reaction rates at different substrate and inhibitor concentrations, key kinetic parameters such as the inhibition constant (Ki) can be determined, providing insight into the mechanism and potency of inhibition. creative-enzymes.com
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. giffordbioscience.com These highly sensitive and robust assays are essential for characterizing the pharmacological profile of this compound if it is hypothesized to interact with a particular receptor target. oncodesign-services.com Benzamide derivatives have been developed as radioligands for various receptors. ontosight.ainih.gov
There are two main types of radioligand binding assays: giffordbioscience.comnih.gov
Saturation Assays: These are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand. giffordbioscience.com
Competition Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound. The receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its affinity. giffordbioscience.com
Data Table: Key Parameters from Radioligand Binding Assays
This table defines the critical parameters obtained from radioligand binding assays.
| Parameter | Definition | Assay Type |
| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | Saturation |
| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the sample, expressed as pmol/mg protein or fmol/mg protein. giffordbioscience.comnih.gov | Saturation |
| IC50 (Inhibitory Concentration 50%) | The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. | Competition |
| Ki (Inhibition Constant) | The affinity constant for the competing unlabeled ligand, calculated from the IC50 value and the Kd of the radioligand. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. | Competition |
Emerging Research Areas and Future Perspectives for N 2 1 Hydroxyethyl Phenyl Benzamide
Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery
Table 1: Applications of AI/ML in Benzamide Drug Discovery
| AI/ML Application | Description | Potential Impact on N-[2-(1-hydroxyethyl)phenyl]benzamide |
| Virtual Screening | High-throughput computational docking of virtual compounds against a biological target. | Rapidly identify derivatives with high binding affinity to novel targets. |
| QSAR Modeling | Predict biological activity based on the chemical structure of compounds. | Prioritize synthesis of the most promising analogues. |
| De Novo Drug Design | Generate novel molecular structures with desired properties. | Create innovative benzamide-based drugs with improved efficacy. |
| Property Prediction | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduce late-stage failures by optimizing properties early in development. |
Application of Fragment-Based Drug Design (FBDD) to Benzamide Scaffolds
Fragment-Based Drug Design (FBDD) has become a powerful strategy for identifying lead compounds, particularly for challenging drug targets. mdpi.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. nih.govfrontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.govacs.org
The this compound structure contains key fragments—such as the benzamide core, the phenyl ring, and the hydroxyethyl (B10761427) group—that could serve as starting points in an FBDD campaign. By screening fragment libraries, researchers could identify small molecules that bind to a target of interest. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, would then be used to understand how these fragments bind. acs.org This information guides the subsequent medicinal chemistry effort, where fragments are grown, linked, or merged to create a high-affinity ligand. nih.govacs.org This methodical approach allows for a more rational exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening. mdpi.com
Targeted Delivery Systems and Nanotechnology Approaches for Benzamide Analogues
The efficacy of a drug is often limited by its biodistribution, solubility, and stability. Nanotechnology offers innovative solutions to overcome these challenges through the use of nanocarriers for targeted drug delivery. researchgate.netnih.govnih.govglobalresearchonline.net For analogues of this compound, nanotechnology-based systems could significantly enhance therapeutic outcomes while minimizing side effects. globalresearchonline.net
Various types of nanocarriers could be employed:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility and shielding them from degradation.
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these nanoparticles can be engineered for controlled, sustained release of the encapsulated drug. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers are made from solid lipids and offer advantages like high drug loading and stability. nih.govmdpi.com
Dendrimers: These highly branched, well-defined macromolecules can carry drug molecules and be functionalized with targeting ligands on their surface. nih.gov
By modifying the surface of these nanocarriers with specific ligands (e.g., antibodies, aptamers, or peptides), the drug can be actively targeted to diseased cells or tissues, increasing its local concentration and reducing systemic exposure. nih.gov This is particularly valuable in fields like oncology, where targeted delivery can improve the therapeutic index of potent cytotoxic agents. globalresearchonline.net
Table 2: Nanocarrier Systems for Benzamide Analogue Delivery
| Nanocarrier Type | Composition | Key Advantages for Benzamide Analogues |
| Liposomes | Phospholipid bilayers | Enhances solubility, reduces toxicity, versatile for various drug types. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Provides controlled and sustained drug release. nih.gov |
| Solid Lipid Nanoparticles | Solid lipids | High stability, high drug loading capacity, biocompatible. nih.gov |
| Dendrimers | Highly branched polymers | Precise structure, surface can be functionalized for active targeting. nih.gov |
Exploration of this compound in Neglected Tropical Diseases (Preclinical)
Neglected tropical diseases (NTDs), such as leishmaniasis, Chagas disease, and human African trypanosomiasis, affect over a billion people worldwide, yet drug discovery for these conditions is severely underfunded. infontd.org There is a critical need for new chemical entities with novel mechanisms of action to combat these diseases and overcome growing drug resistance. infontd.org
While there are no specific preclinical studies reported for this compound against NTDs, the benzamide scaffold is recognized for its broad pharmacological potential. walshmedicalmedia.com The future exploration of this compound and its analogues could involve phenotypic screening against various parasites that cause NTDs. Phenotypic screens identify molecules that have a desired effect in a whole-organism context, which is advantageous for complex parasitic diseases. anu.edu.au Fragment-based approaches are also being increasingly applied to NTD drug discovery to identify novel starting points for inhibitor design against essential parasite enzymes. anu.edu.au Preclinical evaluation of this compound derivatives would involve in vitro assays against the pathogenic organisms, followed by in vivo studies in relevant animal models to assess efficacy and safety.
Role of this compound in Chemical Probe Development
Phenotypic screening can identify compounds that produce a desired biological effect, but the underlying molecular target is often unknown. Target deconvolution, the process of identifying this target, is a crucial step in understanding a compound's mechanism of action. nih.gov Chemical probes are essential tools in this process. nih.gov
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a biological system. nih.gov this compound or its derivatives could be developed into chemical probes. This typically involves modifying the parent molecule to include two key features:
A reactive or photoreactive group: This allows the probe to form a covalent bond with its target protein upon activation (e.g., by UV light), which facilitates subsequent identification. nih.goveuropeanreview.org
A reporter tag: A tag, such as biotin or an alkyne group, is included for the enrichment and isolation of the probe-protein complex from a cell lysate using techniques like affinity chromatography. europeanreview.org
Once developed, such a probe could be used in chemoproteomic experiments to pull down its binding partners from a complex biological sample, thereby identifying its direct molecular targets and illuminating its mechanism of action. researchgate.net
Prospects for New Synthetic Methodologies and Process Intensification
The advancement of novel therapeutics is intrinsically linked to the development of efficient and sustainable synthetic methodologies. For this compound and its future analogues, research into new synthetic routes will be crucial. Modern organic synthesis is moving away from traditional batch processing towards more intensified and continuous manufacturing processes.
Key areas for future development include:
Catalytic Methods: Developing novel catalysts for amide bond formation that are more efficient and environmentally friendly than classical coupling reagents.
Flow Chemistry: Implementing continuous flow synthesis, where reagents are pumped through a reactor. This allows for better control over reaction parameters, improved safety, higher yields, and easier scalability.
Green Chemistry: Utilizing greener solvents, reducing waste, and designing more atom-economical reactions to minimize the environmental impact of synthesis. google.com
Modular Synthesis: Developing modular synthetic routes that allow for the rapid generation of a diverse library of this compound analogues by easily swapping different building blocks. acs.org This approach is highly compatible with the iterative cycles of design, synthesis, and testing common in modern drug discovery.
These advanced synthetic strategies will not only accelerate the exploration of the chemical space around this compound but also provide a more sustainable and cost-effective path toward its potential future as a therapeutic agent. acs.org
Q & A
Q. How can kinetic isotope effects (KIE) be applied to study reaction mechanisms in benzamide synthesis?
- Answer: Deuterium labeling (e.g., N-(2-(4,5-dihydrooxazol-2-yl)phenyl)benzamide-D₅) reveals mechanistic details. A KIE (k_H/k_D = 2.84) observed in allylic dehydrogenation indicates a rate-determining step involving C-H bond cleavage, supporting a radical or concerted metalation-deprotonation pathway .
Q. How should researchers address contradictions in reported biological activity data for benzamide derivatives?
- Answer: Discrepancies may arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or endpoint measurements (e.g., fluorescence vs. luminescence).
- Solubility limitations: Use of DMSO > 0.1% can artifactually inhibit activity.
- Structural analogs: Subtle changes (e.g., -OCH₃ vs. -Cl) drastically alter pharmacodynamics. Cross-validation using orthogonal assays (e.g., SPR for binding affinity) is recommended .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
